![molecular formula C22H23N5O2S B237466 2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B237466.png)
2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide
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Overview
Description
2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide has been extensively studied for its potential applications in various fields of research. One of the most promising areas of research is the development of new drugs for the treatment of cancer. Studies have shown that this compound has potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide has several biochemical and physiological effects. This compound has been shown to modulate the expression of various genes involved in cancer progression, angiogenesis, and inflammation. Additionally, this compound has been shown to have minimal toxicity towards normal cells, making it a promising candidate for the development of new anti-cancer drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against a wide range of cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which requires specialized equipment and reagents.
Future Directions
There are several future directions for the research on 2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide. One of the most promising areas of research is the development of new anti-cancer drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of research, such as drug delivery and imaging. Finally, future research should focus on developing more efficient and cost-effective synthesis methods for this compound.
Synthesis Methods
The synthesis of 2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide involves several steps that require the use of specialized equipment and reagents. One of the most commonly used methods for synthesizing this compound involves the reaction of 2,3-dimethylphenol with 2-bromoacetyl bromide, followed by the reaction with 5-amino-2-methylphenyl-3-ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole in the presence of a suitable base.
properties
Product Name |
2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide |
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Molecular Formula |
C22H23N5O2S |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide |
InChI |
InChI=1S/C22H23N5O2S/c1-5-19-24-25-22-27(19)26-21(30-22)16-10-9-14(3)17(11-16)23-20(28)12-29-18-8-6-7-13(2)15(18)4/h6-11H,5,12H2,1-4H3,(H,23,28) |
InChI Key |
GPLSPQIUDNAIIP-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=O)COC4=CC=CC(=C4C)C |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=O)COC4=CC=CC(=C4C)C |
Origin of Product |
United States |
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